molecular formula C14H20FNO3S B2939063 N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide CAS No. 1351612-18-4

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2939063
CAS No.: 1351612-18-4
M. Wt: 301.38
InChI Key: XCNJUOCQQBEXNY-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-4-fluorobenzenesulfonamide.

    Reduction: Formation of this compound amine derivative.

    Substitution: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-4-substituted benzenesulfonamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl and hydroxyethyl groups also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c15-12-6-8-13(9-7-12)20(18,19)16-10-14(17)11-4-2-1-3-5-11/h6-9,11,14,16-17H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNJUOCQQBEXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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